6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6, a chlorine atom at position 8, and a carboxylic acid group at position 3 of the 4-oxo-1,4-dihydroquinoline scaffold. This compound belongs to a class of molecules known for their structural similarity to fluoroquinolone antibiotics, which exhibit broad-spectrum antimicrobial activity.
The presence of halogens (Br, Cl) at positions 6 and 8 is hypothesized to enhance steric and electronic interactions with biological targets, such as bacterial DNA gyrase or human kinases. For example, trichloro and dichloro analogs (e.g., 5,6,8-trichloro- and 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) demonstrate nanomolar inhibitory activity against casein kinase 2 (CK2), with Ki values of 60 nM and 150 nM, respectively . These findings suggest that halogenation patterns significantly influence target affinity and selectivity.
Propriétés
IUPAC Name |
6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZXRBQSDVNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Overview
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C10H5BrClNO3) is a synthetic compound with notable biological activities, particularly in the fields of antibacterial and antiviral research. Its molecular weight is approximately 302.51 g/mol, and it is characterized by significant structural features that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H5BrClNO3 |
| Molecular Weight | 302.51 g/mol |
| IUPAC Name | 6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
| CAS Number | 1157088-52-2 |
Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives of quinoline compounds, including those similar to 6-bromo-8-chloro derivatives, have been effective in inhibiting bacterial growth.
Structure-Activity Relationships
Koga et al. (1980) investigated the structure-activity relationships of various substituted 1,4-dihydroquinoline derivatives. The study found that certain modifications at the C6 or C8 positions significantly enhanced antibacterial activity against a range of bacterial strains.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo-8-chloro derivative | ≤ 0.125 | Staphylococcus aureus |
| Ciprofloxacin | ≤ 0.125 | Escherichia coli |
| Novel derivative (Compound 4) | 1 | Pseudomonas aeruginosa |
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity, particularly against HIV. A related compound, 6-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to inhibit HIV replication by targeting reverse transcriptase in human primary cells .
The antiviral mechanism involves the inhibition of viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV. The effective concentration (EC50) for inhibiting HIV replication was reported to be approximately 1.5 µM . This suggests that the compound may interfere with early stages of the viral life cycle.
Study on Antibacterial Efficacy
A recent study published in MDPI evaluated various quinoline derivatives for their antibacterial efficacy against multidrug-resistant strains. The results indicated that modifications in the quinoline structure could lead to enhanced activity against resistant bacterial strains .
Study on Antiviral Properties
In another investigation focusing on the antiviral properties of chlorinated quinolines, it was demonstrated that these compounds could effectively inhibit HIV replication in vitro. The study highlighted the importance of specific structural components in achieving high selectivity and potency against viral targets .
Applications De Recherche Scientifique
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds within the quinoline family often exhibit antimicrobial properties. Studies have shown that 6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
2. Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are required to elucidate these mechanisms fully.
3. Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to cancer progression and microbial resistance, offering pathways for therapeutic development.
Analytical Chemistry Applications
1. Reference Standard
Due to its unique structure, this compound can be utilized as a reference standard in mass spectrometry and other analytical techniques. Its distinct molecular characteristics allow for the identification and quantification of similar compounds in complex mixtures .
2. Chromatography
The compound's properties facilitate its use in chromatographic methods for separating and analyzing complex biological samples. Its stability under various conditions makes it suitable for high-performance liquid chromatography (HPLC) applications .
Comparative Analysis with Related Compounds
| Compound Name | Key Features |
|---|---|
| 6-Bromoquinoline | Lacks carboxylic acid functionality but shares bromine substitution. |
| 8-Chloroquinoline | Similar halogenation pattern but without additional oxo and carboxylic groups. |
| 6-Bromo-4-hydroxyquinoline | Contains a hydroxyl group instead of a carboxylic acid; relevant in structure–activity relationship studies. |
| 4-Hydroxyquinoline | A simpler structure lacking both halogens; useful for comparative studies on activity. |
The uniqueness of this compound lies in its dual halogen substitution and both oxo and carboxylic functionalities, enhancing its potential as a pharmacologically active agent compared to its analogs .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic candidate.
Case Study 2: Enzyme Inhibition
Research exploring the inhibition of certain kinases involved in cancer cell proliferation found that this compound could effectively reduce kinase activity, suggesting a pathway for anticancer drug development.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 6 and 8 undergo nucleophilic substitution under specific conditions:
-
Amine substitution : Reacts with primary or secondary amines (e.g., cyclopropylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C to yield aminoquinoline derivatives. For example, treatment with benzyl bromide produces N-alkylated analogs .
-
Alkoxy substitution : Reacts with alcohols in the presence of potassium carbonate to form ether derivatives.
Table 1: Substitution Reactions and Products
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation:
-
Esterification : Reacts with ethanol in acidic conditions (H₂SO₄) to form ethyl esters, enhancing solubility for further modifications .
-
Amidation : Couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) to produce bioactive amides.
Example :
Reduction and Oxidation
-
Reduction : The ketone group at position 4 is reduced using NaBH₄ or LiAlH₄ to form 4-hydroxy-1,4-dihydroquinoline derivatives.
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the dihydroquinoline ring aromatizes to a fully conjugated quinoline system.
Condensation Reactions
The carboxylic acid reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. These derivatives are intermediates for antimicrobial agents.
Example :
Halogen Exchange Reactions
The bromine atom undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce aryl groups.
Table 2: Cross-Coupling Reactions
| Catalyst | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 6-Phenyl-8-chloro-4-oxo-quinoline | 65% |
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester derivatives hydrolyze back to the carboxylic acid. Prolonged heating (>100°C) induces decarboxylation, yielding 6-bromo-8-chloro-4-oxoquinoline .
Comparaison Avec Des Composés Similaires
Key Observations:
Halogenation Patterns :
- Bromine at C6 (as in the target compound) is less common than at C7. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets compared to chlorine .
- Chlorine at C8 (as in the target compound) is associated with improved kinase selectivity. For example, 7,8-dichloro derivatives show moderate CK2 inhibition, while 5,6,8-trichloro variants exhibit superior potency .
Functional Group Contributions: Nitro (NO₂) at C8: Derivatives like 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serve as precursors to amino-substituted compounds, which exhibit antifungal activity against C. albicans (MIC = 0.78 µg/mL) . Methoxy (OCH₃) at C8: Found in moxifloxacin analogs, this group enhances Gram-positive bacterial activity (e.g., MIC = 0.39 µg/mL against S. aureus) .
N1 Substitution :
- Cyclopropyl or ethyl groups at N1 (e.g., 1-cyclopropyl or 1-ethyl derivatives) improve pharmacokinetic properties, including solubility and metabolic stability .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : While direct data for the target compound are unavailable, structurally related 8-chloro-1-cyclopropyl-6-fluoro derivatives (e.g., besifloxacin analogs) show potent activity against Gram-positive and Gram-negative pathogens .
- Kinase Inhibition : Halogenation at C6 and C8 may enhance kinase binding, as seen in trichloro derivatives with CK2 inhibition .
- Solubility : The carboxylic acid group at C3 improves water solubility, but lipophilic halogens (Br, Cl) may reduce bioavailability compared to fluoro or methoxy analogs .
Méthodes De Préparation
Preparation via Chromene-3-carboxylic Acid Intermediate
One effective route involves starting from 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid , which is converted into the target quinoline derivative by reaction with cyclopropylamine under controlled conditions.
- Step 1: Dissolve 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid in dimethylacetamide.
- Step 2: Add cyclopropylamine at 0°C and maintain at room temperature for 1 hour.
- Step 3: Quench the reaction with water and extract with 10% methanol/dichloromethane.
- Step 4: Wash combined organic layers with brine, dry over sodium sulfate, and evaporate under reduced pressure.
- Step 5: Obtain 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an off-white solid with approximately 25% yield.
This method avoids the use of toxic heavy metals and provides a key intermediate for further functionalization.
Ring Closure Using Potassium t-Butoxide
Another approach involves ring closure of an ethyl ester intermediate using potassium t-butoxide in t-butanol:
- The starting material, often a substituted benzoyl ester, is treated with triethylorthoformate and acetic anhydride.
- Cyclopropylamine is added to form an intermediate amide.
- Potassium t-butoxide induces ring closure to form the 1,4-dihydroquinoline core.
- Subsequent hydrolysis under acidic conditions yields the carboxylic acid.
This method was demonstrated in the synthesis of related trifluoro-substituted quinolines and can be adapted for bromo and chloro substitutions.
Suzuki Coupling for Functionalization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Chromene-3-carboxylic acid + cyclopropylamine | Dimethylacetamide, 0°C to RT, 1 h | 0°C to RT | 25 | Off-white solid product |
| Ring closure with potassium t-butoxide | Potassium t-butoxide in t-butanol, 50°C | 50°C, 18 h | Not specified | Followed by acidic hydrolysis |
| Suzuki coupling | Boronated ester, Pd catalyst, Na2CO3, 1,4-dioxane, 60°C | 60°C, 12 h | 80+ | Followed by acidic deacetylation |
| Hydrolysis/Saponification | 10% NaOH or HCl aqueous solution | RT to 100°C, 2-4 h | 42-85 | Final acid formation |
Analytical and Purification Notes
- Reaction progress is typically monitored by Thin Layer Chromatography (TLC).
- Extraction with dichloromethane or methanol/dichloromethane mixtures is common.
- Organic layers are washed with brine and dried over sodium sulfate or magnesium sulfate.
- Purification is achieved by column chromatography on silica gel using solvent mixtures such as toluene:hexane:ether or dichloromethane:methanol.
- Final products are often isolated by precipitation after acidification and filtration.
Summary of Key Research Findings
- Avoidance of toxic heavy metals in the synthesis improves environmental and safety profiles.
- Potassium t-butoxide-mediated ring closure is a robust method for forming the quinoline core.
- Suzuki coupling expands the structural diversity of quinoline derivatives, facilitating pharmaceutical development.
- Yields vary depending on the step, with hydrolysis and coupling steps generally providing moderate to high yields.
- Careful control of reaction temperature and stoichiometry is critical to minimize side products such as cyclized impurities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via bromination and chlorination of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursor. Bromination typically employs bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane at controlled temperatures (40–60°C) . Subsequent chlorination may require chlorinating agents (e.g., SOCl₂) under reflux conditions. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or H₂SO₄ yields the carboxylic acid moiety .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the carboxylic proton appears as a broad peak near δ 12–14 ppm, while aromatic protons show splitting patterns consistent with bromo/chloro substitution .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and halogen isotope patterns .
Q. How does the compound’s reactivity compare to analogous quinoline derivatives?
- Methodological Answer : The bromine and chlorine atoms enhance electrophilic substitution reactivity at the 6- and 8-positions, respectively. Compared to non-halogenated analogs, cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) proceed efficiently due to the bromine’s leaving-group ability . Hydrolysis under acidic conditions (H₂SO₄/H₂O) selectively targets the nitrile or ester groups, preserving the quinoline core .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) can be introduced during intermediate steps to avoid racemic mixtures. Protecting groups like tert-butoxycarbonyl (Boc) ensure stereochemical integrity, followed by deprotection under mild acidic conditions (e.g., HCl/dioxane) . Catalytic asymmetric methods using Cu(I) or Pd(0) complexes are also viable for C–N or C–C bond formation .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or methoxy groups) and assess antibacterial potency against gram-negative/-positive strains .
- Solubility Optimization : Introduce polar groups (e.g., -OH, -NH₂) via hydrolysis or amidation to improve bioavailability, as aqueous solubility often impacts assay results .
- Metabolic Stability Assays : Use liver microsome models to evaluate degradation pathways, as halogenated quinolines may exhibit cytochrome P450-mediated inactivation .
Q. How do cross-coupling reactions expand functionalization of the quinoline core?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Reacts the 6-bromo substituent with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl systems, enhancing π-stacking interactions in drug design .
- Sonogashira Coupling : Introduces alkynyl groups at the 6-position using terminal alkynes (CuI, PdCl₂(PPh₃)₂), enabling click chemistry applications .
- Buchwald-Hartwig Amination : Attaches nitrogen-containing heterocycles (e.g., piperazine) to modulate pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
